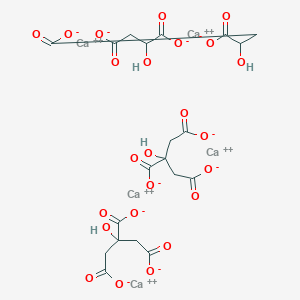![molecular formula C24H17N3S B13108210 6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 87255-86-5](/img/structure/B13108210.png)
6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound, which includes a thiadiazole ring fused with a pyridine ring, imparts distinctive electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the condensation of appropriate benzyl and phenyl derivatives with a thiadiazole precursor. One common method is the Stille coupling reaction, which involves the reaction of 2,6-bis(trimethyltin)-4,8-bis(triisopropylsilylethynyl)-benzo[1,2-b:4,5-b′]dithiophene with 4,7-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst loading are critical parameters in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a donor-acceptor system, facilitating charge transfer and improving device performance. In medicinal applications, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Used in the synthesis of panchromatic organic dyes for dye-sensitized solar cells (DSSCs).
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): A novel dye synthesized by Stille cross-coupling reaction.
Uniqueness
6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine stands out due to its unique combination of benzyl and phenyl groups, which enhance its electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science, where high performance and stability are required.
Propiedades
Número CAS |
87255-86-5 |
|---|---|
Fórmula molecular |
C24H17N3S |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
6-benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C24H17N3S/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)23-24(27-28-26-23)22(25-20)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
LSXMSUZRPMKGJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C3=NSN=C3C(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)


![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)





![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)



